3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4592817
CAS Number:
Molecular Formula: C19H19N7S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: The core structure of 3-{[(1H-Indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4] thiadiazole derivatives and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system. Both compounds share a phenyl substitution at the 6-position, highlighting the structural similarity within this class. []

3-Methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives

Compound Description: This series features a methyl group at the 3-position and a variable R-group at the 6-position of the triazolothiadiazole core. This R-group variation allows exploring the impact of different substituents on biological activity. []

Relevance: Both 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole share the fundamental 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold. This emphasizes the significance of this core structure in medicinal chemistry and provides a basis for comparing the effects of diverse substituents at the 3- and 6-positions. []

3-[1-[4-(2-Methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

Compound Description: This specific compound exhibits cytotoxic activity and incorporates a 4-fluorophenyl group at the 6-position of the triazolothiadiazole core, contrasting the 4-pyridinyl group in the target compound. The 3-position is occupied by a [1-[4-(2-methylpropyl)phenyl]ethyl] substituent. Its crystal structure has been extensively studied. []

Relevance: This compound highlights the structural diversity possible within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, sharing the core structure with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The variations in the substituents at both the 3- and 6-positions emphasize how modifications can potentially alter biological activity. []

6-(4-Bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, found in a 1:1 co-crystal with 4-bromobenzoic acid, features a 4-bromophenyl group at the 6-position and a methyl group at the 3-position of the triazolothiadiazole core. Its crystal structure reveals interesting intermolecular interactions, including hydrogen bonds and π-π stacking. []

Relevance: The shared 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core structure with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, despite having different substituents at both the 3- and 6-positions, further emphasizes the significance of this core in medicinal chemistry and facilitates a comparative analysis of structure-activity relationships. []

Compound Description: This series explores the incorporation of benzotriazole moiety into various heterocyclic systems, including 1,2,4-triazoles, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. []

Relevance: This research highlights the exploration of structurally similar frameworks as potential bioactive agents, with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core being a common motif between this series and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The inclusion of benzotriazole introduces a different structural element, allowing for the investigation of diverse pharmacological profiles. []

6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles

Compound Description: This series introduces a 4-methyl-1,2,3-thiadiazolyl group at the 3-position and explores various substituents at the 6-position of the triazolothiadiazole core. These compounds exhibited promising antifungal activities. []

Relevance: The inclusion of another thiadiazole ring in 6-Substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles, compared to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlights a strategy for modifying the core structure by incorporating additional heterocycles. This approach can potentially lead to enhanced or altered biological profiles. []

3-[1-(4-Isobutylphenyl)ethyl]-6-(4-methylphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound features a 4-methylphenyl group at the 6-position and a [1-(4-isobutylphenyl)ethyl] substituent at the 3-position of the triazolothiadiazole core. Its crystal structure reveals stabilizing intra- and intermolecular interactions. []

Relevance: Sharing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this compound further demonstrates the structural diversity achievable through modifications at the 3- and 6-positions. These alterations allow for exploring a broader chemical space and identifying compounds with potentially improved pharmacological properties. []

3, 6-Disubstituted-1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazoles

Compound Description: This series investigates the effects of diverse substituents at both the 3- and 6-positions of the 1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazole core. Notably, compounds with a hydroxyphenyl group at the 6-position demonstrated significant antifungal activity. []

Relevance: This series underscores the versatility of the 1, 2, 4-triazolo-[3, 4-b]-1,3,4-thiadiazole scaffold, a structural feature shared with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, for developing compounds with varying biological activities. The observed antifungal activity of specific derivatives within this series highlights the importance of substituent selection in drug design. []

3-(Substituted phenoxymethyl)-6-phenyl/substituted phenoxymethyl-1,2,4-triazolo[3,4-b][1,3,4] thiadiazole derivatives

Compound Description: This group of compounds is characterized by a substituted phenoxymethyl group at the 3-position of the triazolothiadiazole core. Some derivatives also possess a substituted phenoxymethyl group at the 6-position, while others have a phenyl group. These compounds were synthesized and evaluated for their antimicrobial activity. []

Relevance: The presence of the substituted phenoxymethyl group at the 3-position in these compounds, in contrast to the piperazinylmethyl group in 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, allows for direct comparison of these structural motifs and their influence on biological activity. It showcases the impact of even subtle changes in substituents on the overall pharmacological profile. []

Compound Description: This series features a 4-isopropylphenyl group at the 3-position and explores various substituted phenyl groups at the 6-position of the triazolothiadiazole core. These compounds were evaluated for in vitro antibacterial and antifungal activities. []

Relevance: The presence of substituted phenyl groups at the 6-position in both 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and the main compound, 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlights the significance of this position for influencing biological activity. The differences in the 3-position substituents provide further insight into the structure-activity relationship within this class of compounds. []

Compound Description: This compound is noteworthy for its potential as a p38 mitogen-activated protein kinase (MAPK) inhibitor. It possesses a 2-fluorophenyl group at the 6-position and a phenyl group at the 3-position of the triazolothiadiazole core. Its crystal structure has been analyzed. []

Relevance: By showcasing the potential for targeting specific enzymes like p38 MAPK, this compound, similar to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, highlights the drug discovery potential within the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family. This suggests that further exploration of substituent modifications might lead to compounds with tailored biological activities. []

3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series features a 5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl group at the 3-position and various aryl substituents at the 6-position of the triazolothiadiazine core. These compounds were synthesized and evaluated for their antibacterial activity. []

Relevance: The inclusion of a thiadiazine ring in the core structure of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, as compared to the thiadiazole ring in 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, presents an exciting avenue for structural modification. This alteration in the core heterocyclic system can lead to significant changes in the compound's physicochemical properties and potentially unlock new biological activities. []

6-(4-Pyridyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound shares the 4-pyridyl group at the 6-position with the target compound but has a 3,4,5-trimethoxyphenyl group at the 3-position. Its crystal structure reveals a network of intra- and intermolecular hydrogen bonds. []

Relevance: This compound, alongside 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, demonstrates that the 4-pyridyl group at the 6-position can accommodate various substituents at the 3-position, signifying its potential as a versatile building block for developing compounds with diverse biological activities. []

3-(4-Pyridinyl)-6-aryl- 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles

Compound Description: This series places a 4-pyridinyl group at the 3-position and various aryl substituents at the 6-position of the triazolothiadiazole core, reversing the substitution pattern compared to the target compound. []

Relevance: The reversed substitution pattern in 3-(4-Pyridinyl)-6-aryl- 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles compared to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole highlights how changes in the substitution pattern on the core scaffold can impact a compound's biological profile. Studying these isomers helps understand the importance of substituent positioning in drug design. []

Compound Description: This compound features a 4-methylphenyl group at the 6-position and a (1-naphthylmethylene) substituent at the 3-position of the triazolothiadiazole core. Its structure has been determined using X-ray diffraction. []

Relevance: The structural comparison between 6-(4-Methylphenyl)-3-(1-naphthylmethylene)-s-triazolo[3,4-b][1,3,4]thiadiazole and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrates the broad structural diversity possible within the triazolothiadiazole class. The variations in the substituents at both the 3- and 6-positions contribute to the exploration of a wider chemical space and potential discovery of novel derivatives with unique biological properties. []

Compound Description: These three series highlight the incorporation of benzimidazole derivatives into 1,2,4-triazolothiadiazole and 1,2,4-triazolothiadiazine systems. These compounds were synthesized and evaluated for their antimicrobial activity. []

Relevance: This research emphasizes the exploration of structurally similar frameworks to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as potential bioactive agents. The inclusion of benzimidazole introduces a distinct structural element, enabling the investigation of diverse pharmacological profiles. []

6-aryl-[5-methyl-1-(4-methoxyphenyl)-1,2,3-triazol-4-yl-s-triazolo[3,4-b]-1,3,4-Thiadiazoles

Compound Description: This series incorporates a 5-methyl-1-(4-methoxyphenyl)-1,2,3-triazol-4-yl moiety at the 6-position and explores various aryl substituents at the 3-position of the triazolothiadiazole core. These compounds were synthesized using diazonium salts. []

Relevance: This series highlights the use of diazonium salts in synthesizing complex heterocyclic compounds, including the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core found in 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This approach expands the synthetic toolbox for generating diverse triazolothiadiazole derivatives and exploring their potential biological applications. []

3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound possesses an ethyl group at the 3-position and a {1-[4-(2-methylpropyl)phenyl]ethyl} substituent at the 6-position of the triazolothiadiazole core. Its crystal structure has been analyzed, revealing intermolecular interactions like C—H⋯π interactions and C—H⋯N hydrogen bonds. []

Relevance: The detailed structural analysis of 3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, sharing the core structure with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, provides valuable insights into the conformation and packing arrangement of these molecules. This information can be helpful in understanding structure-activity relationships and designing new derivatives with improved properties. []

2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives

Compound Description: This series is characterized by a complex benzamide derivative substituted at the 6-position of the triazolothiadiazole core, which also has a pyridin-4-yl group at the 3-position. These compounds were synthesized and screened for their antibacterial and antifungal activities. []

Relevance: The incorporation of a pyridinyl group at the 3-position in both 2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole highlights its potential as a key pharmacophore for antimicrobial activity. The structural variations at the 6-position allow for further exploration of structure-activity relationships and optimization of the desired biological effects. []

6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CPNT)

Compound Description: This specific compound (CPNT) features a [3-(4-chlorophenyl)-1H-pyrazol-4-yl] group at the 6-position and a [(2-naphthyloxy)methyl] substituent at the 3-position. Its water insolubility led to the investigation of chitosan encapsulation for enhanced bioavailability. []

Relevance: The research on CPNT emphasizes the challenges and opportunities associated with drug delivery for poorly soluble compounds like 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. It highlights the potential of nanoformulations using biocompatible materials like chitosan for improving the bioavailability and therapeutic efficacy of such compounds. []

Compound Description: This series focuses on the electrochemical properties of 3-phenyl-6-aryl-1,2,4-triazolo [3,4-b] [, , ]-thiadiazoles, exploring their potential applications as electron transport materials in organic light-emitting diodes (OLEDs). []

Relevance: This research highlights the versatility of the 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazole scaffold, present in both 3-Phenyl-6-aryl-1,2,4-triazolo [3,4-b] [, , ]-thiadiazoles and 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and its potential applications beyond the realm of traditional medicinal chemistry. The investigation of these compounds as electron transport materials showcases their potential in materials science and optoelectronic devices. []

6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This series features a 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core with different substituents. These compounds were synthesized and evaluated for their antibacterial activity against various pathogenic bacteria. []

Relevance: The exploration of antibacterial activity in 6-benzyl-3-(5-methyl-1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, much like in 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, underscores the potential of triazolothiadiazine derivatives as a source of novel antibacterial agents. The observed activity against human pathogens suggests further investigation into this class of compounds for developing new therapeutic options. []

Compound Description: This study employed microwave irradiation to synthesize a series of compounds, including 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. The research also explored other diazoles, such as [, , ]thiadiazoles, [, , ]triazoles, and [, , ]oxadiazoles, all containing indole moieties. The synthesized compounds were evaluated for their antifungal and antibacterial activities. []

Relevance: The inclusion of indole moieties in 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, in contrast to the piperazinylmethyl group in 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, presents a strategic approach to modifying the core structure for potentially enhancing biological activities. Indole is a privileged scaffold in medicinal chemistry and is often associated with a wide range of biological properties. []

3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives

Compound Description: This research focuses on designing and synthesizing a series of novel 3-(4-(methylsulfonyl)phenyl)-6-phenyl-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds aim to address the need for safer anti-inflammatory drugs with reduced gastrointestinal and nephrological side effects. []

Relevance: This research emphasizes the importance of exploring novel scaffolds within the triazolothiadiazine class, similar to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, to identify compounds with improved selectivity profiles for COX-2 inhibition. The methylsulfonylphenyl moiety in these derivatives is particularly interesting as it might contribute to enhanced COX-2 selectivity and potentially lead to safer anti-inflammatory agents. []

(1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino)methylazetidin-2-one derivatives

Compound Description: This study describes the synthesis and biological evaluation of various (1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl)(o-tolylamino)methylazetidin-2-one derivatives. These compounds were synthesized through a multistep process and were screened for their antibacterial and antifungal activities. []

Relevance: Similar to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this research underscores the potential of incorporating triazolothiadiazole scaffolds into larger, more complex structures to discover novel antimicrobial agents. The presence of azetidin-2-one and o-tolylamino moieties in these derivatives introduces structural diversity and allows exploration of their contributions to the overall biological activity. []

Compound Description: This research focuses on developing new antitubercular agents by targeting the shikimate dehydrogenase enzyme in Mycobacterium tuberculosis (Mtb). The study specifically investigates the structure-activity relationship (SAR) of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and identifies potent inhibitors of Mtb growth. []

Relevance: This research emphasizes the significance of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core, shared with 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, as a privileged scaffold for developing antitubercular agents. The SAR studies provide valuable insights into the essential structural features required for potent inhibition of Mtb shikimate dehydrogenase and guide the design of new and improved anti-TB drugs. []

Compound Description: This study focuses on the synthesis and investigation of the tautomeric structure of 7-arylhydrazono-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. Two different synthetic routes were developed, and the tautomeric behavior of the compounds was studied using spectroscopic techniques and by correlating their acid dissociation constants with the Hammett equation. []

Relevance: The exploration of 7-arylhydrazono-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, structurally similar to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, provides insights into the tautomeric behavior and electronic properties of triazolothiadiazine derivatives. This understanding is valuable for rational drug design, as it can guide the selection of appropriate substituents and tautomers for optimizing biological activity. []

7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides

Compound Description: This study focuses on synthesizing a series of 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides. The structure of one of the compounds was determined by X-ray crystallography. The study also investigated the equilibrium between the trans and cis isomers of these compounds using NMR spectroscopy. []

Relevance: The detailed structural analysis of 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides, structurally similar to 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, contributes to understanding the conformational preferences and isomeric behavior of triazolothiadiazine derivatives. This knowledge is crucial for drug design, as different isomers may exhibit varying biological activities. []

1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles bearing Substituted (phenylsulfonyl)phenyl Moiety

Compound Description: This study explores the synthesis and antimicrobial potential of 1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles containing a substituted (phenylsulfonyl)phenyl moiety. The presence of the sulfonyl group introduces a distinct structural element, potentially influencing the physicochemical properties and biological activity of these compounds. []

Relevance: This research highlights the exploration of novel structural motifs within the triazolothiadiazole framework, much like 3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, in the pursuit of discovering new antimicrobial agents. The introduction of the (phenylsulfonyl)phenyl moiety provides valuable insights into the structure-activity relationships within this class of compounds and opens up avenues for further optimization of antimicrobial activity. []

Properties

Product Name

3-[(4-phenyl-1-piperazinyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

3-[(4-phenylpiperazin-1-yl)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H19N7S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C19H19N7S/c1-2-4-16(5-3-1)25-12-10-24(11-13-25)14-17-21-22-19-26(17)23-18(27-19)15-6-8-20-9-7-15/h1-9H,10-14H2

InChI Key

SHWWTTAVERXREE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C3N2N=C(S3)C4=CC=NC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.